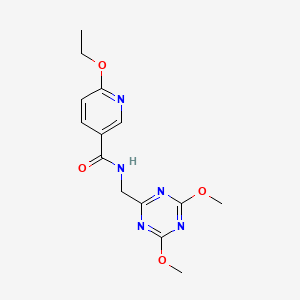

N-((4,6-二甲氧基-1,3,5-三嗪-2-基)甲基)-6-乙氧烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide, also known as DEN, is a chemical compound that has been widely used in scientific research. It is a potent cross-coupling reagent that has been used in organic synthesis, and it has also been studied for its potential applications in the field of medicinal chemistry.

科学研究应用

合成和化学性质

已经合成并表征了与 N-((4,6-二甲氧基-1,3,5-三嗪-2-基)甲基)-6-乙氧烟酰胺 结构相似的化合物,揭示了它们作为新化学实体开发中的中间体的潜力。例如,二甲氧基三嗪衍生物的合成和表征展示了可用于创建广泛的三嗪基化合物的技术,为操纵此类分子以用于各种应用提供了基础见解 (Kunishima 等人,1999 年).

在材料科学中的应用

对三嗪衍生物的电化学行为的研究突出了这些化合物在材料科学中的潜力,特别是在非水介质中。此类研究表明了从电子材料到传感器的广泛应用,基于它们独特的电化学性质 (Farzinnejad 等人,2005 年).

生物偶联和生物医学应用

三嗪衍生物在生物偶联过程中的效率,例如胺与透明质酸的连接,表明了它们在生物医学研究中的重要性。这证明了它们在为制药或组织工程应用创建生物偶联材料中的实用性 (D’Este 等人,2014 年).

分子重排和化学行为

在固态和液态中甲氧基三嗪的甲基重排研究提供了对三嗪衍生物在各种条件下的反应性和稳定性的深刻见解。这种知识对于设计具有所需稳定性和反应性特征的化合物至关重要,这对于开发新药或材料至关重要 (Handelsman-Benory 等人,2000 年).

作用机制

Target of Action

Compounds with similar structures, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are known to interact with carboxylic acids .

Mode of Action

The compound, similar to other triazine derivatives, acts as a condensing agent . It reacts with carboxylic acids to form highly reactive esters . These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles .

Biochemical Pathways

The compound is involved in the formation of amides and esters . It facilitates the condensation of carboxylic acids and amines to form corresponding amides . It also aids in the esterification of carboxylic acids with alcohols to form corresponding esters .

Pharmacokinetics

The by-product of the reaction with similar compounds is highly water-soluble , which may influence the compound’s bioavailability.

Result of Action

The compound’s action results in the formation of amides and esters . These products can have various molecular and cellular effects depending on their specific structures and properties.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the reaction with similar compounds is typically carried out in tetrahydrofuran . The compound should be stored at low temperatures (e.g., -20°C) to maintain its stability .

生化分析

Biochemical Properties

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide is involved in the condensation of carboxylic acids and amines to form the corresponding amides . This reaction is one of the most common in organic chemistry . The compound can also be used to synthesize other carboxylic functional groups such as esters .

Molecular Mechanism

The molecular mechanism of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide involves the formation of an active ester. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

属性

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O4/c1-4-23-11-6-5-9(7-15-11)12(20)16-8-10-17-13(21-2)19-14(18-10)22-3/h5-7H,4,8H2,1-3H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTOQXZDBKZLGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,2R)-2-Phenylcyclopentyl]oxirane-2-carboxamide](/img/structure/B2453722.png)

![1-(4-bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2453726.png)

![6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2453730.png)

![3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid](/img/structure/B2453738.png)

![2,4-dimethoxy-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2453741.png)

![2-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2453742.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide](/img/structure/B2453745.png)